molecular formula C22H24N2O2 B7696221 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide

Cat. No. B7696221
M. Wt: 348.4 g/mol
InChI Key: BEYFZFTUNXRFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMA-1, is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells and bacteria. This compound has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the death of cancer cells and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and replication of bacteria by preventing the formation of new proteins.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide is its potent antitumor and antibacterial activity. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research purposes. However, one limitation of this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One direction is to explore the potential of this compound as a therapeutic agent for cancer and bacterial infections. Additionally, further research is needed to determine the mechanism of action of this compound and to identify any potential side effects or toxicity. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective compounds for use in research and therapeutic applications.
In conclusion, this compound is a promising chemical compound with potential applications in medicinal chemistry, drug discovery, and molecular biology. Its potent antitumor and antibacterial activity make it a valuable tool for research purposes. However, further research is needed to determine its safety and efficacy in vivo and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with isopropylamine, followed by the reaction of the resulting product with 2-hydroxy-7-methylquinoline. This process results in the formation of this compound, which is a white crystalline solid.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-14(2)24(22(26)18-7-5-6-15(3)10-18)13-19-12-17-9-8-16(4)11-20(17)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYFZFTUNXRFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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